molecular formula C9H8N2O2 B176671 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-09-9

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B176671
CAS RN: 17326-09-9
M. Wt: 176.17 g/mol
InChI Key: YIWSSPXQQOVIMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as HMP, is a synthetic compound with a wide range of applications in the scientific community. HMP is a member of the pyrido[1,2-a]pyrimidin-4-one family and has been the subject of extensive research in recent years. HMP is a highly versatile compound, with potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Organic Chemistry

  • Summary of Application : The compound “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is of interest in the field of organic chemistry due to its structure and reactivity . It’s particularly relevant in the synthesis of physiologically active compounds with a broad spectrum of action .
  • Methods of Application : The alkylation of “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) . This knowledge can be used to guide the synthesis of new compounds.
  • Results or Outcomes : The study of this compound contributes to the understanding of the structure and reactivity of nitrogen heterocycles containing a phenolic hydroxyl in the B-position relative to the ring nitrogen atom . This could potentially lead to the development of new physiologically active compounds.

Pharmaceutical Chemistry

  • Summary of Application : This compound is used as a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity . Paliperidone is an antipsychotic drug used to treat certain mental/mood disorders.
  • Methods of Application : The compound “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is used in the synthesis process of 5-Fluoro Paliperidone . The specific synthesis process would involve various steps and conditions, which are typically detailed in the pharmaceutical chemistry literature.
  • Results or Outcomes : The successful synthesis of 5-Fluoro Paliperidone, an impurity of Paliperidone, can be used for further research and development in the field of pharmaceutical chemistry .

properties

IUPAC Name

2-hydroxy-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(13)5-7(12)10-9(6)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDHTEHBHTWMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295343
Record name 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

17326-09-9
Record name 17326-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Citations

For This Compound
3
Citations
G Gaube, J Mutter, D Leitch - 2023 - chemrxiv.org
We report the synthesis of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through solvent-free condensation of of 2-aminopyridines and diethyl malonate. This method is …
Number of citations: 2 chemrxiv.org
P Yuan, X Jiang, S Wang, X Shao… - Journal of Agricultural …, 2020 - ACS Publications
Chitinases are the glycosyl hydrolase for catalyzing the degradation of chitin and play an indispensable role in bacterial pathogenesis, fungal cell wall remodeling, and insect molting. …
Number of citations: 7 pubs.acs.org
Z Dong, Z Wang, ZQ Guo, S Gong… - Journal of medicinal …, 2020 - ACS Publications
Speckle-type POZ protein (SPOP) is overexpressed in the nucleus and misallocated in the cytoplasm in almost all the clear-cell renal cell carcinomas (ccRCCs), which leads to kidney …
Number of citations: 14 pubs.acs.org

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